(5E)-3-allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with an allyl group and a 4-chlorobenzylidene moiety. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of an appropriate aldehyde with a thiazolidinone derivative. One common method involves the reaction of 4-chlorobenzaldehyde with 3-allyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The allyl and 4-chlorobenzylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-3-allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell cycle regulation and apoptosis pathways. Specifically, it may inhibit the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: This compound shares a similar thiazolidinone core but differs in the substitution pattern.
(5E)-5-(4-chlorobenzylidene)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentanol: Another compound with a similar benzylidene group but a different core structure.
Uniqueness
What sets (5E)-3-allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of the allyl and 4-chlorobenzylidene groups, which contribute to its distinct chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H10ClNOS2 |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10ClNOS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h2-6,8H,1,7H2/b11-8+ |
InChI Key |
WPEWLGPWIZTGLS-DHZHZOJOSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Origin of Product |
United States |
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